2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a pyrrolidinyl ring, and a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group One common approach is to react 2,4-difluorobenzaldehyde with an appropriate amine under reductive amination conditions to form the corresponding amine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control over reaction conditions. This method allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidinyl and pyrimidinyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.
Industry: Use in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzymatic reactions to altering signal transduction processes.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar difluorophenyl group but lacks the pyrrolidinyl and pyrimidinyl moieties.
2-(2,4-Difluorophenyl)pyrimidinyl derivatives: Similar pyrimidinyl group but different substituents on the phenyl ring.
2-(2,4-Difluorophenyl)pyrrolidinyl derivatives: Similar pyrrolidinyl group but different substituents on the phenyl ring.
Uniqueness: The uniqueness of 2-(2,4-Difluorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone lies in its combination of difluorophenyl, pyrrolidinyl, and dimethylpyrimidinyl groups, which provides a distinct structural framework that can be exploited in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-11-7-12(2)22-18(21-11)25-15-5-6-23(10-15)17(24)8-13-3-4-14(19)9-16(13)20/h3-4,7,9,15H,5-6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQWNAABSKMKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.